6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide
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Overview
Description
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide is a complex organic compound that features a bromine atom, an imidazole ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the bromination of a pyridine derivative, followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new compound with a different functional group in place of the bromine atom.
Scientific Research Applications
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its imidazole moiety.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The bromine atom and carboxamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-methyl-1H-benzo[d]imidazole: This compound shares the bromine and imidazole features but lacks the pyridine carboxamide group.
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: Similar in having a bromine atom and a carboxylate group but differs in the core structure.
Uniqueness
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide is unique due to its combination of a bromine atom, an imidazole ring, and a pyridine carboxamide group. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-16-6-2-5-15(21-16)17(23)20-10-13-3-1-4-14(9-13)11-22-8-7-19-12-22/h1-9,12H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXINWMIMCQEMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CNC(=O)C3=NC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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